

The Environmental Fate of Volatile Organic Sulfur Compounds: A Technical Guide

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Compound of Interest

Compound Name: 2-Butanethiol

Cat. No.: B122982

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This in-depth technical guide provides a comprehensive overview of the environmental fate of volatile organic sulfur compounds (VOSCs). VOSCs are a significant class of compounds that play a crucial role in the global sulfur cycle and have notable impacts on atmospheric chemistry, climate, and environmental quality. This document details their sources, atmospheric transformation pathways, and eventual deposition, with a focus on quantitative data, experimental methodologies, and the intricate chemical relationships involved.

Introduction to Volatile Organic Sulfur Compounds (VOSCs)

Volatile organic sulfur compounds are organic compounds containing sulfur that readily vaporize at ambient temperatures.^[1] They originate from both natural and anthropogenic sources and are key players in the global biogeochemical sulfur cycle.^{[2][3]} The most abundant and environmentally significant VOSCs include dimethyl sulfide (DMS), methanethiol (MT), carbon disulfide (CS₂), and carbonyl sulfide (OCS).^{[4][5][6]} Their environmental fate is a complex interplay of emission, atmospheric transport, chemical transformation, and deposition processes.

Sources of Volatile Organic Sulfur Compounds

VOSC emissions are broadly categorized as biogenic (natural) and anthropogenic (human-made).

2.1. Biogenic Sources: The primary natural source of atmospheric VOSCs is the marine environment.^[7] Marine phytoplankton, particularly certain species of algae, produce dimethylsulfoniopropionate (DMSP), which is enzymatically cleaved to form DMS.^[8] DMS is the most abundant biogenic sulfur compound emitted to the atmosphere.^[9] In freshwater ecosystems and anoxic environments like sediments and sewers, VOSCs, especially methanethiol (MT) and DMS, are formed through the methylation of sulfide and the degradation of sulfur-containing amino acids.^{[5][10][11]}

2.2. Anthropogenic Sources: Human activities also contribute significantly to VOSC emissions. Industrial processes, such as pulp and paper manufacturing, wastewater treatment, and petroleum refining, are major sources.^{[12][13]} The combustion of fossil fuels, particularly coal, releases sulfur compounds, including VOSCs, into the atmosphere.^[14] Agricultural activities and waste decomposition are also notable anthropogenic sources.^[15]

Quantitative Data on VOSC Emissions and Atmospheric Abundance

The following tables summarize key quantitative data related to the emission rates and atmospheric concentrations of major VOSCs.

Table 1: Estimated Global Emission Rates of Major VOSCs

Compound	Source Type	Emission Rate (Tg S yr ⁻¹)	References
Dimethyl Sulfide (DMS)	Oceanic	17.2 - 27.1	[16][17]
Terrestrial	0.1 - 1.0	[8]	
Methanethiol (MeSH)	Oceanic	Estimated at ~10% of DMS flux	[18]
Carbon Disulfide (CS ₂)	Oceanic	0.04 - 0.4	[18][19]
Industrial	0.3 - 0.6	[20]	
Carbonyl Sulfide (OCS)	Oceanic	0.08 - 0.4	[18]
Industrial & Biomass Burning	0.2 - 0.5	[2]	

Table 2: Typical Atmospheric Concentrations of Major VOSCs

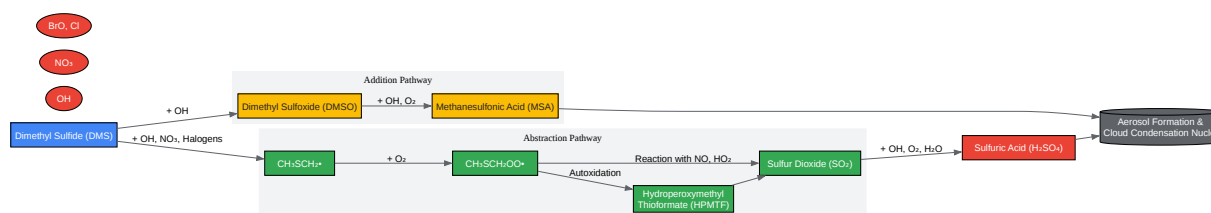
Compound	Environment	Concentration Range	References
Dimethyl Sulfide (DMS)	Marine Boundary Layer	3 - 125 pptv	[16]
Remote Troposphere	< 10 pptv	[21]	
Methanethiol (MeSH)	Polluted Marine Atmosphere	Up to 100 pptv	[22]
Carbon Disulfide (CS ₂)	Marine Boundary Layer	2.5 - 275.7 pptv	[19]
Carbonyl Sulfide (OCS)	Troposphere	~500 pptv	[19]

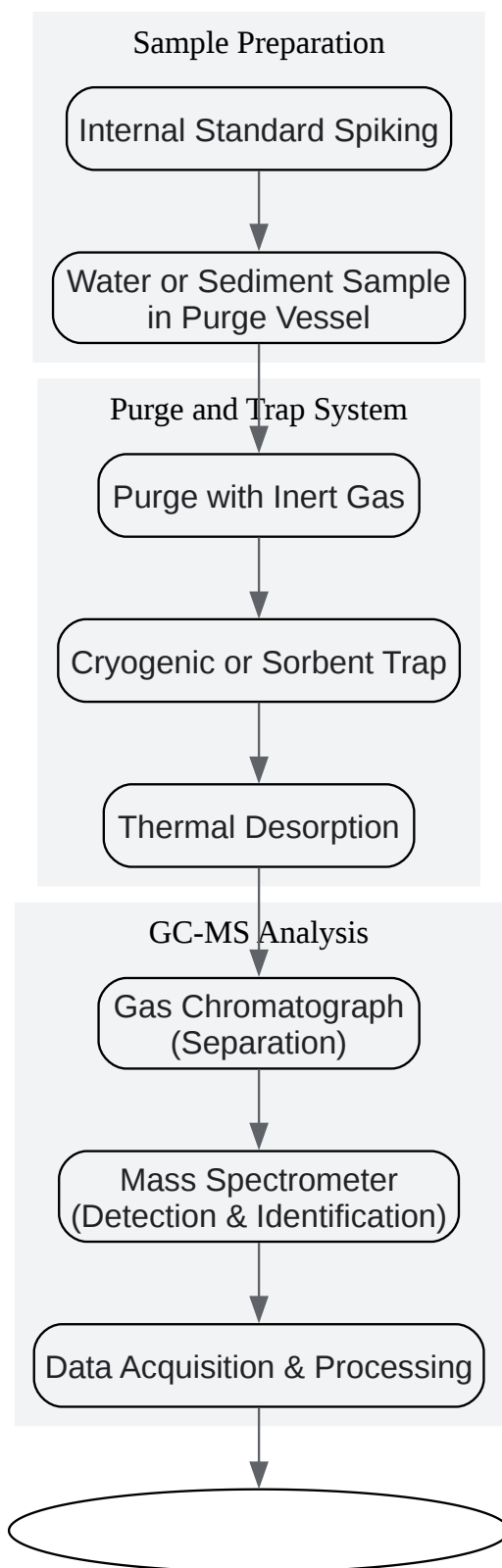
Atmospheric Transformation of VOSCs

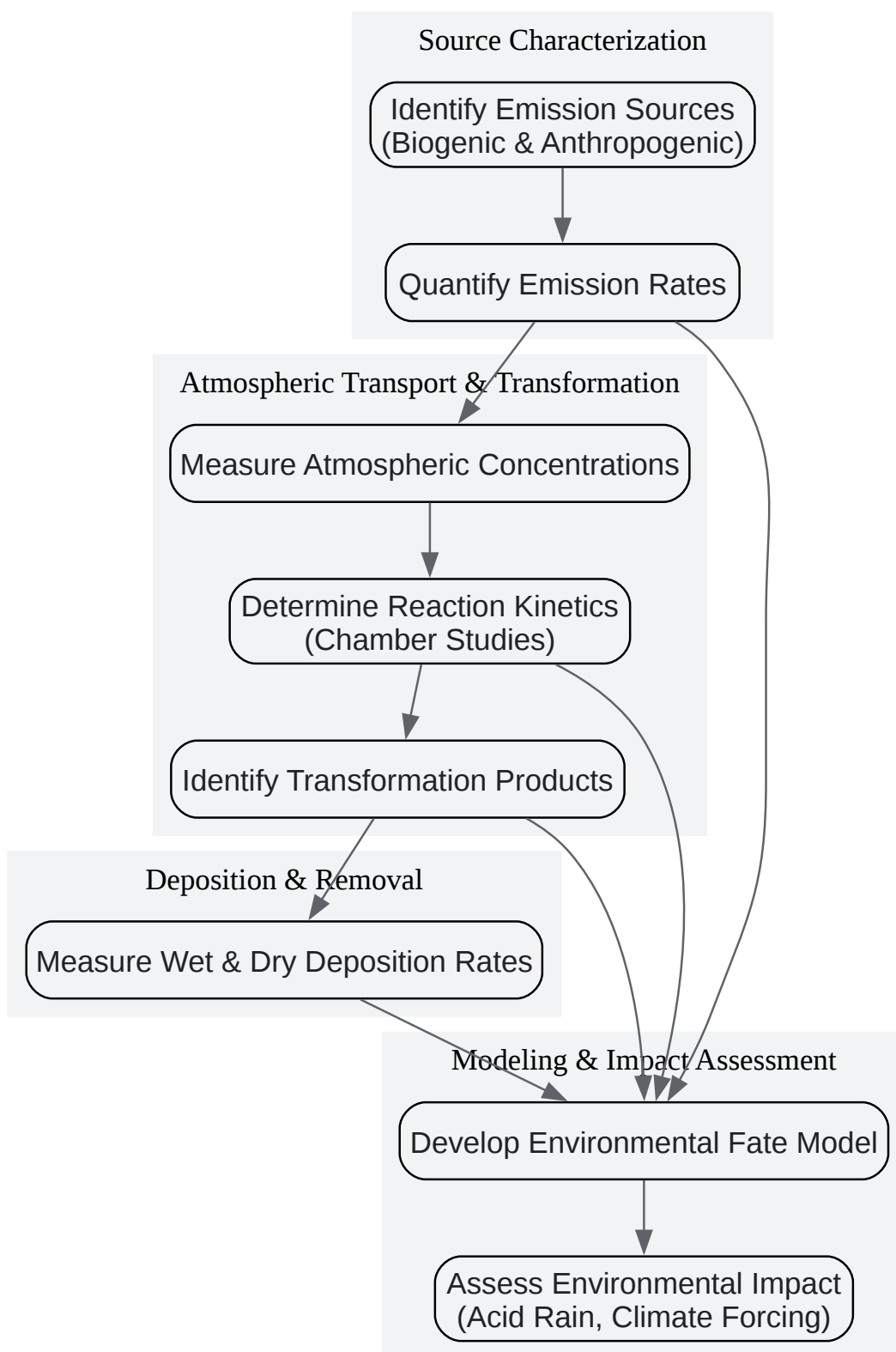
Once emitted into the atmosphere, VOSCs undergo a series of chemical transformations, primarily initiated by photochemically generated oxidants.

4.1. Oxidation of Dimethyl Sulfide (DMS): The atmospheric oxidation of DMS is a complex process that proceeds via two main pathways: OH-addition and H-abstraction. The hydroxyl radical (OH) is the primary oxidant during the day, while the nitrate radical (NO_3) can be significant at night, especially in polluted environments.[\[21\]](#)[\[23\]](#) Halogen radicals (BrO, Cl) also play a role in DMS oxidation, particularly in the marine boundary layer.[\[21\]](#)

The oxidation products of DMS are crucial for atmospheric chemistry. They include sulfur dioxide (SO_2), methanesulfonic acid (MSA), and the recently discovered hydroperoxymethyl thioformate (HPMTF).[\[9\]](#)[\[24\]](#) SO_2 can be further oxidized to sulfuric acid (H_2SO_4), a key component of acid rain and a precursor for new particle formation.[\[9\]](#)[\[25\]](#) MSA also contributes to aerosol formation.[\[25\]](#) The branching ratios between these products are influenced by factors such as temperature and the concentration of nitrogen oxides (NO_x).[\[14\]](#)[\[24\]](#)







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